![molecular formula C12H13NO5 B4166198 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone](/img/structure/B4166198.png)
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Overview
Description
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, also known as NBOMe-2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has been interested in this compound for its potential applications in research.
Mechanism of Action
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone binds to the 5-HT2A receptor with high affinity, leading to the activation of the receptor and subsequent signaling cascades. This results in the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychedelic effects of the drug. The exact mechanism of action of 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone is still being studied, but it is believed to involve the modulation of neural activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and respiration. The drug has also been shown to alter brain activity, leading to changes in perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain in a more controlled and precise manner. However, one limitation of using this compound is its potential toxicity and adverse effects on human subjects. Careful dosing and monitoring are necessary to ensure the safety of research participants.
Future Directions
There are several future directions for research on 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone and other psychedelic drugs. One area of interest is the potential therapeutic applications of these compounds in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the study of the long-term effects of psychedelic drug use on the brain and behavior. Additionally, researchers are interested in developing new compounds that can selectively target specific receptors in the brain, leading to more precise and effective treatments for mental health disorders.
Scientific Research Applications
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been used in scientific research to study the mechanism of action of psychedelic drugs on the brain. It is a selective agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of drugs like LSD and psilocybin. By studying the effects of 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone on the brain, researchers hope to gain a better understanding of the neural mechanisms underlying psychedelic experiences.
properties
IUPAC Name |
2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(2)12(14)8-5-10-11(18-4-3-17-10)6-9(8)13(15)16/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBIPOESJDLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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